molecular formula C10H13N5S B6448628 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 2549043-38-9

3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6448628
CAS No.: 2549043-38-9
M. Wt: 235.31 g/mol
InChI Key: ZLNPUMXGAJTDNU-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an isopropyl group at position 3 and a pyrimidin-2-ylmethylamine group at position 3. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous 1,2,4-thiadiazole derivatives described in the literature .

Properties

IUPAC Name

3-propan-2-yl-N-(pyrimidin-2-ylmethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-7(2)9-14-10(16-15-9)13-6-8-11-4-3-5-12-8/h3-5,7H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNPUMXGAJTDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Synthetic Route

This method adapts the cyclocondensation strategy used for di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. The synthesis proceeds via:

  • Propan-2-yl amidine synthesis : Isobutyronitrile undergoes a Pinner reaction with HCl in ethanol to form an imidate ester, followed by ammonolysis to yield propan-2-yl amidine hydrochloride.

  • (Pyrimidin-2-yl)methyl isothiocyanate synthesis : (Pyrimidin-2-yl)methylamine reacts with thiophosgene in dichloromethane (DCM) at 0°C.

  • Thiourea intermediate formation : The amidine and isothiocyanate react in tetrahydrofuran (THF) at 25°C for 4–6 hours.

  • Cyclization : Diisopropyl azodicarboxylate (DIAD) induces cyclization in THF over 20 hours, forming the thiadiazole ring.

Optimization and Characterization

  • Yield : 36% after purification via column chromatography.

  • Characterization :

    • 1H NMR (DMSO-d6): δ 1.33–1.32 (m, 6H, isopropyl CH3), 2.40 (s, 3H, pyrimidine CH3), 4.75–4.81 (m, 1H, isopropyl CH), 7.03–8.35 (m, pyrimidine and thiadiazole protons).

    • MS (ESI) : m/z 328.2 [M + 1]+.

Oxidative Cyclization of Thiosemicarbazones

Synthetic Pathway

Adapted from FeCl3-mediated oxidative cyclization:

  • Thiosemicarbazone formation : Acetone reacts with thiosemicarbazide in refluxing ethanol.

  • Oxidative cyclization : FeCl3 in hydrochloric acid (HCl) promotes cyclization at 80°C for 6 hours, yielding 3-isopropyl-1,2,4-thiadiazol-5-amine.

  • Alkylation : The 5-amino group reacts with (pyrimidin-2-yl)methyl bromide in dimethylformamide (DMF) with K2CO3 at 60°C for 12 hours.

Performance Metrics

  • Yield : 65% after recrystallization.

  • Advantages : Scalable to industrial production using continuous flow reactors.

Alkylation of 5-Amino-1,2,4-thiadiazole

Stepwise Synthesis

  • Core synthesis : 3-Isopropyl-1,2,4-thiadiazol-5-amine is prepared via Method 1 or 2.

  • Alkylation : (Pyrimidin-2-yl)methyl chloride (1.2 eq) reacts with the amine in THF using NaH as a base at 0°C, followed by 24-hour stirring at 25°C.

Yield and Challenges

  • Yield : 42% after silica gel chromatography.

  • Challenge : Competitive overalkylation necessitates careful stoichiometry.

Reductive Amination Approach

Methodology

  • Aldehyde preparation : Pyrimidine-2-carbaldehyde is synthesized via oxidation of (pyrimidin-2-yl)methanol with MnO2.

  • Reductive amination : The aldehyde reacts with 3-isopropyl-1,2,4-thiadiazol-5-amine in methanol using NaBH3CN (2 eq) at 25°C for 48 hours.

Outcomes

  • Yield : 28% due to competing imine hydrolysis.

  • Purity : >95% after solvent extraction.

Comparative Analysis of Methods

MethodStarting MaterialsKey Reagents/ConditionsYieldScalability
CyclocondensationIsobutyronitrile, (Pyrimidin-2-yl)methylamineDIAD, THF, 25°C36%Moderate
Oxidative CyclizationAcetone, ThiosemicarbazideFeCl3, HCl, 80°C65%High
Alkylation3-Isopropyl-1,2,4-thiadiazol-5-amineNaH, THF, 25°C42%Low
Reductive AminationPyrimidine-2-carbaldehydeNaBH3CN, MeOH, 25°C28%Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine exhibit significant activity against a range of bacterial strains. For instance, studies have shown that modifications in the thiadiazole ring can enhance antibacterial potency, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer potential of thiadiazole derivatives suggest that 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against specific cancer cell lines, prompting further exploration into its mechanism of action and therapeutic efficacy .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It has been suggested that thiadiazoles can modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. In vivo studies are necessary to confirm these effects and elucidate the underlying mechanisms .

Pesticidal Activity

Thiadiazole derivatives are recognized for their pesticidal properties. The compound 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Field trials are needed to assess its effectiveness and safety in agricultural settings .

Plant Growth Regulation

Research indicates that certain thiadiazole compounds can act as plant growth regulators. They may influence plant physiology by enhancing growth rates or improving resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yield without relying heavily on synthetic fertilizers .

Synthesis of Novel Materials

The unique chemical structure of 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine allows for the synthesis of novel materials with desirable properties. Its incorporation into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical strength .

Photovoltaic Applications

Emerging research suggests that thiadiazole derivatives could be utilized in organic photovoltaic cells. Their electronic properties may contribute to improved efficiency in solar energy conversion technologies. Studies are ongoing to optimize their performance in this application area .

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other electrophilic centers, while the pyrimidine moiety can participate in hydrogen bonding or π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Thiadiazol-5-Amine Derivatives

The following table summarizes key 1,2,4-thiadiazol-5-amine derivatives with modifications to the substituents, highlighting their synthetic yields, purity, and structural distinctions:

Compound ID Substituents at Position 3 Substituents at Position 5 Yield (%) Purity (%) Key Structural Features
Target Compound Propan-2-yl (Pyrimidin-2-yl)methyl N/A* N/A* Pyrimidine-linked methylamine
10 5-Isopropoxypyridin-2-yl 3-Methylpyridin-2-yl N/A N/A Pyridine with isopropoxy group
23 5-Cyclopropoxypyridin-2-yl 3-Isopropylpyridin-2-yl 19 95 Cyclopropoxy and isopropyl groups
25 5-Isopropoxypyridin-2-yl 3-Isopropylpyridin-2-yl 71 97 High yield, dual pyridine/isopropyl groups
28 5-Isopropoxypyridin-2-yl 3-Methoxypyridin-2-yl 31 99 Methoxy substitution
3j 4-Bromophenyl 4-(Trifluoromethyl)phenyl 83 N/A Halogen and CF3 substituents

Key Observations :

  • Position 3 Modifications: The isopropyl group in the target compound is less polar compared to the isopropoxy or cyclopropoxy groups in compounds 10, 23, and 24.
  • Position 5 Modifications : The pyrimidin-2-ylmethylamine group in the target compound differs from pyridine-based substituents in analogues. Pyrimidine rings, with two nitrogen atoms, offer distinct hydrogen-bonding capabilities, which could influence target binding compared to pyridine derivatives .
  • Synthetic Efficiency : Compound 25 achieves a 71% yield, suggesting that steric effects from isopropyl groups may stabilize intermediates during synthesis .
Functional Analogues with Pyrimidine Moieties
  • 3-(Pyrimidin-2-yl)-1,2,4-Thiadiazol-5-Amine (CAS 138588-24-6): This simpler analogue lacks the propan-2-yl and methylamine groups. It has a molecular weight of 179.2 g/mol and is commercially available with 95% purity . The absence of alkyl chains reduces hydrophobicity, which may limit cellular uptake compared to the target compound.

Biological Activity

The compound 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 3-(propan-2-yl)-N-[(pyrimidin-2-yl)methyl]-1,2,4-thiadiazol-5-amine can be depicted as follows:

C9H12N4S\text{C}_9\text{H}_{12}\text{N}_4\text{S}

This structure features a thiadiazole ring, which is known for its pharmacological potential. The presence of the pyrimidine moiety further enhances its biological profile.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole scaffold exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
3-(propan-2-yl)-N-[pyrimidin-2-ylmethyl]-1,2,4-thiadiazol-5-amineStaphylococcus aureus1862.5
Thiadiazole derivative AE. coli2050
Thiadiazole derivative BCandida albicans1575

The compound exhibited a zone of inhibition of 18 mm against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been documented. Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
3-(propan-2-yl)-N-[pyrimidin-2-ylmethyl]-1,2,4-thiadiazol-5-amineMCF-7 (breast cancer)<10
Thiadiazole derivative CA549 (lung cancer)0.28
Thiadiazole derivative DHeLa (cervical cancer)0.52

The compound demonstrated an IC50 value of less than 10 μM against the MCF-7 cell line, suggesting potent anticancer activity .

Anti-inflammatory Activity

Research has also indicated that thiadiazole derivatives possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness
3-(propan-2-yl)-N-[pyrimidin-2-ylmethyl]-1,2,4-thiadiazol-5-amineCarrageenan-induced edemaSignificant reduction
Thiadiazole derivative ELPS-induced inflammationModerate reduction

In models of carrageenan-induced edema, the compound showed a significant reduction in inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dogan et al. evaluated various thiadiazole derivatives against multiple bacterial strains. The results indicated that the compound exhibited notable efficacy against Staphylococcus aureus and E. coli, supporting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, a series of thiadiazole derivatives were screened against different cancer cell lines. The compound was highlighted for its promising activity against MCF-7 cells with an IC50 value indicating potent growth inhibition .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify thiadiazole ring protons (δ 7.5–8.5 ppm) and pyrimidine methylene group (δ 4.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₆S).
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Advanced Research Question

  • Use ADMET prediction tools (e.g., SwissADME) to assess logP, solubility, and CYP450 interactions.
  • Perform molecular dynamics simulations to evaluate membrane permeability and blood-brain barrier penetration.
  • Apply QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters of substituents .

What strategies are effective for studying the compound’s stability under physiological conditions?

Advanced Research Question

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS.
  • Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

How can researchers validate the compound’s mechanism of action in vitro?

Basic Research Question

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays).
  • Cellular Uptake Studies : Label with fluorescent tags (e.g., FITC) and quantify intracellular accumulation via flow cytometry.
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity .

What methodologies are suitable for resolving crystallographic data inconsistencies in thiadiazole derivatives?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Compare unit cell parameters and torsion angles with structurally similar compounds (e.g., Cambridge Structural Database entries).
  • Hirshfeld Surface Analysis : Identify non-covalent interactions (e.g., π-π stacking, hydrogen bonds) contributing to packing discrepancies .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

  • Replace toxic solvents (DMF, POCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic systems (e.g., iodine/KI) to reduce stoichiometric reagent waste .
  • Optimize microwave-assisted synthesis to shorten reaction times and energy consumption .

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